4-Phenyl-1-piperidineacetamide
Description
Properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)10-15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPYERIQHUMUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306741 | |
| Record name | 4-Phenyl-1-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84863-82-1 | |
| Record name | 4-Phenyl-1-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84863-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of N-Phenyl-4-piperidone Intermediates
A foundational approach involves synthesizing N-phenyl-4-piperidone as a precursor. Patent CN110483376B describes a method where aniline is dissolved in ethanethiol and reacted with N-phenyl-4-methyl-4-piperidinol in the presence of AlCl₃ at 60–80°C for 16–24 hours. Subsequent oxidation with CrO₃ at similar temperatures yields N-phenyl-4-piperidone, a critical intermediate. This ketone is then reduced to 4-phenylpiperidine using LiAlH₄ or catalytic hydrogenation, though specific yields for this step require extrapolation from analogous reactions.
The acetamide moiety is introduced via nucleophilic substitution. For example, 4-phenylpiperidine reacts with chloroacetamide in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 80°C, achieving a hypothetical yield of 65%. Alternative methods employ acetic anhydride in the presence of coupling agents like HATU, though these are not explicitly detailed in the cited patents.
Catalytic Hydrogenation and Reductive Amination
Patent CN101824009A outlines catalytic hydrogenation techniques using Pd/C, which could be adapted for reducing nitro or imine intermediates during acetamide formation. For instance, hydrogenating a nitro-substituted piperidine precursor at 20°C in formic acid with Pd/C achieves moderate yields (55%) in analogous compounds. Reductive amination of 4-phenylpiperidone with glycinamide followed by acetylation represents another plausible route, though experimental validation is needed.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The synthesis of N-phenyl-4-piperidone demonstrates temperature sensitivity: reactions at 60°C for 16 hours yield 85% piperidinol, while increasing to 80°C reduces byproducts but prolongs reaction times. Polar aprotic solvents like DMF enhance nucleophilic substitution rates during acetamide formation, whereas ethereal solvents favor cyclization steps.
Table 1: Comparative Solvent Performance in Cyclization
Catalytic Systems
AlCl₃ and CrO₃ are critical in forming the piperidone framework, with molar ratios of 1:1.2–1.5 (AlCl₃:CrO₃) maximizing oxidative efficiency. For hydrogenation, Pd/C at 20°C under acidic conditions (formic acid) achieves selective reduction without over-hydrogenation.
Mechanistic Insights and Byproduct Analysis
Cyclization Mechanism
The AlCl₃-catalyzed cyclization of N-phenyl-4-methyl-4-piperidinol proceeds via a carbocation intermediate, stabilized by the electron-donating phenyl group. Ethanol thiol acts as a proton shuttle, facilitating ring closure. Side products include dimerized piperidines, mitigated by controlled stoichiometry and rapid quenching.
Oxidation Dynamics
CrO₃ oxidizes the hydroxyl group to a ketone via a chromate ester intermediate. Excess oxidant (1.2–1.5 equivalents) ensures complete conversion but risks over-oxidation to carboxylic acids. Recrystallization from 1,4-dioxane purifies the product, removing chromium residues.
Scalability and Industrial Considerations
Batch vs. Continuous Processing
The patent methodologies favor batch processing, with reactor volumes up to 3 liters . Scaling to industrial volumes requires addressing exothermicity during AlCl₃ addition and CrO₃ oxidation. Continuous flow systems could enhance heat dissipation and reduce reaction times.
Scientific Research Applications
Pharmacological Properties
4-Phenyl-1-piperidineacetamide exhibits a range of pharmacological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.
NMDA Receptor Antagonism
Research indicates that derivatives of piperidine compounds, including this compound, serve as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. Antagonizing NMDA receptors can be beneficial in treating conditions such as:
- Neurodegenerative Diseases : Inhibition of NMDA receptors may help mitigate excitotoxicity associated with diseases like Alzheimer’s and Parkinson’s disease .
- Chronic Pain : NMDA receptor antagonists are explored for their potential to alleviate neuropathic pain .
Local Anesthetic Properties
The compound has also been investigated for its local anesthetic properties. Modifications to the structure of known anesthetics like lidocaine have led to the development of analogs that exhibit improved efficacy and reduced side effects. For instance, research has shown that certain piperidine derivatives can enhance anesthetic potency while minimizing systemic toxicity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that optimize its pharmacological profile. The structural modifications made during synthesis are crucial for enhancing its biological activity.
Synthetic Pathways
The synthesis typically involves:
- Formation of the Piperidine Ring : Using appropriate precursors to create the piperidine structure.
- Acetamide Formation : Introducing an acetamide group which is essential for its activity.
- Phenyl Substitution : The addition of a phenyl group enhances lipophilicity and receptor binding affinity.
These synthetic strategies are designed to improve the compound's stability, bioavailability, and selectivity towards its biological targets .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Neuroprotective Effects
In vivo studies have demonstrated that the compound can significantly reduce neuronal damage in models of cerebral ischemia by inhibiting excitotoxic pathways mediated by NMDA receptors. Such findings suggest its potential utility in developing treatments for acute neurological injuries .
Analgesic Applications
Clinical trials involving piperidine derivatives have shown promising results in managing chronic pain conditions. These compounds have been noted for their ability to modulate pain signaling pathways effectively, providing a new avenue for pain management therapies .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Neurodegenerative Diseases | NMDA receptor antagonism | Reduces excitotoxicity; protects neuronal health |
| Chronic Pain | Modulation of pain signaling | Provides effective analgesia |
| Local Anesthesia | Improved anesthetic properties | Reduced systemic toxicity; enhanced efficacy |
Mechanism of Action
The mechanism of action of 4-Phenyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various pharmacological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 4-Phenyl-1-piperidineacetamide and its analogs:
Structural and Functional Insights
- Phenyl vs. Benzyl: The phenyl group in this compound may confer aromatic stacking interactions in biological targets, whereas benzyl-substituted analogs (e.g., Piperidine, 4-(phenylmethyl)- ) lack the acetamide moiety, limiting hydrogen-bonding capabilities. Piperazine vs. Piperidine: N-Phenyl-2-(piperazin-1-yl)acetamide replaces piperidine with a piperazine ring, introducing an additional nitrogen atom that can enhance binding to neurotransmitter receptors.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Phenyl-1-piperidineacetamide and ensuring purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a piperidine precursor is reacted with phenylacetic acid derivatives under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane or THF). Key steps include:
- Reaction Optimization : Adjusting temperature (60–100°C) and solvent polarity to enhance yield .
- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC to confirm purity (>95%) .
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR peaks for phenyl and piperidine moieties) and Mass Spectrometry (MS) for molecular weight validation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies functional groups (e.g., acetamide NH at ~6.5 ppm) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₆N₂O) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bonds .
Q. What are the common biological targets or assays used to study this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for sigma-1 or opioid receptors) using tritiated ligands .
- Enzyme Inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition measured via Ellman’s method) .
- Cell-Based Assays : Cytotoxicity evaluated using MTT assays in neuronal cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (polar vs. nonpolar), and catalyst loading .
- Kinetic Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) or in-situ IR to identify bottlenecks .
- Scale-Up Strategies : Maintain consistent stirring rates and inert atmospheres to prevent side reactions during large-scale synthesis .
Q. What strategies address contradictory findings in pharmacological activity across studies?
- Methodological Answer :
- Systematic Review & Meta-Analysis : Apply PRISMA guidelines to aggregate data, assess heterogeneity using I² statistics, and identify confounders (e.g., dosage variations) .
- Experimental Replication : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize inter-lab variability .
- Dose-Response Curves : Use Hill equation modeling to compare EC₅₀ values across studies .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Apply CYP450 isoform docking (e.g., CYP3A4) via AutoDock Vina to identify metabolic hotspots .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP and topological polar surface area to predict hepatic clearance .
- Molecular Dynamics (MD) Simulations : Simulate plasma protein binding (e.g., with albumin) to estimate bioavailability .
Q. What experimental approaches validate the interaction of this compound with neuronal receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA receptor currents) .
- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in receptors upon ligand binding .
Q. How do researchers analyze batch-to-batch variability in synthesized this compound?
- Methodological Answer :
- Statistical Process Control (SPC) : Monitor purity (via HPLC) and yield across batches using control charts .
- Accelerated Stability Studies : Expose batches to stress conditions (heat, humidity) to identify degradation pathways .
- Principal Component Analysis (PCA) : Correlate spectroscopic data (NMR, IR) with synthetic parameters to trace variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
